ethyl 1-[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate
Description
Ethyl 1-[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a chlorophenyl group, and a methylsulfonyl group
Properties
Molecular Formula |
C17H23ClN2O5S |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
ethyl 1-[2-(4-chloro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H23ClN2O5S/c1-3-25-17(22)13-8-10-19(11-9-13)16(21)12-20(26(2,23)24)15-6-4-14(18)5-7-15/h4-7,13H,3,8-12H2,1-2H3 |
InChI Key |
ABGMJYYZSFQGIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of 4-chlorophenylamine with methylsulfonyl chloride to form N-(4-chlorophenyl)-N-(methylsulfonyl)amine. This intermediate is then reacted with glycine ethyl ester in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate: Similar structure but with a methoxy group instead of a chlorine atom.
Ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate: Similar structure but with a methyl group instead of a chlorine atom.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
